molecular formula C18H17N3O2 B2404743 N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1030125-70-2

N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2404743
CAS No.: 1030125-70-2
M. Wt: 307.353
InChI Key: FQHLAGHTMQYYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound belonging to the class of quinazoline derivatives. These compounds are of significant interest in medicinal chemistry and pharmacology due to their broad spectrum of biological activities. The molecular structure features a quinazoline core linked to a meta-substituted phenyl ring via an acetamide spacer, a motif known to interact with various enzymatic targets. Quinoxaline and quinazoline derivatives are frequently investigated for their potential biological and pharmacological applications. The mechanism of action for this class of compounds often involves the inhibition of specific kinases or enzymes critical for cell signaling pathways. For instance, closely related analogs have been studied for their ability to inhibit tyrosine kinases involved in cell proliferation, suggesting potential research applications in oncology. Furthermore, some quinazoline derivatives demonstrate anti-inflammatory properties by modulating inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) enzymes. The synthesis of such compounds typically involves multi-step reactions, including cyclization to form the heterocyclic core followed by functionalization through nucleophilic substitution. A common synthetic route for analogous acetamide-linked quinazolines involves reacting a chloracetamide intermediate with a quinazolinone derivative in a polar aprotic solvent like dimethylformamide (DMF), often in the presence of a base such as potassium carbonate and a phase-transfer catalyst. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own stability, solubility, and safety assessments prior to use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-6-5-7-14(10-12)21-17(22)11-23-18-15-8-3-4-9-16(15)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHLAGHTMQYYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzoxazepine derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinazoline-Acetamide Derivatives

Compound Name Quinazoline Substituents Acetamide Substituents Molecular Weight Reported Activity References
This compound 2-methyl, 4-oxyether linkage 3-methylphenyl 321.38 g/mol Not reported (structurally similar to bioactive analogs)
N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 2-methyl, 4-oxyether linkage 3-chloro-4-fluorophenyl 345.76 g/mol Not reported (halogenated analog with potential enhanced binding)
N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 2-phenyl, 4-oxo Varied amines (e.g., ethyl) ~300–350 g/mol Moderate anti-inflammatory activity; one analog outperformed Diclofenac
2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-substituted acetamide 4-oxo, 3-sulfamoylphenyl, thioether linkage Substituted aryl groups ~400–450 g/mol Antibacterial and antifungal activity (cup-plate method)
N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 2-methyl, 4-oxyether linkage 3-ethylphenyl 321.38 g/mol Not reported (increased lipophilicity vs. methyl)

Key Observations

Substituent Effects on Activity :

  • The 3-methylphenyl group in the target compound may confer moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. In contrast, halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ) introduce electronegative groups that could enhance target binding via halogen bonds or hydrophobic interactions.
  • Replacement of the ether oxygen with a thioether (e.g., in ) alters electronic properties and may improve resistance to oxidative degradation, though this modification was linked to antibacterial rather than anti-inflammatory activity.

Quinazoline Core Modifications :

  • The 2-methyl and 4-oxyether groups in the target compound differ from 4-oxo analogs (e.g., ), which showed anti-inflammatory activity. The 4-oxo group may facilitate hydrogen bonding with biological targets, while the 4-oxyether linkage in the target compound could reduce metabolic instability.

Synthetic Accessibility :

  • The target compound’s ether linkage is synthesized via nucleophilic substitution (e.g., reacting 2-chloroquinazoline with glycolic acid derivatives), whereas thioether analogs () require thioglycolic acid and longer reaction times. Halogenated derivatives () may involve hazardous reagents, complicating scale-up.

Biological Performance: While the target compound lacks direct activity data, structurally similar compounds with 4-oxo groups () or sulfamoyl substituents () demonstrated anti-inflammatory and antimicrobial effects, respectively. This suggests that minor structural tweaks could redirect the target compound’s pharmacological profile.

Challenges and Opportunities

  • Ulcerogenic Potential: Some 4-oxo-quinazoline acetamides exhibited moderate ulcerogenicity compared to aspirin , highlighting a need for gastrointestinal safety assessments in future studies of the target compound.
  • Crystallography and Structural Analysis : Tools like SHELXL and WinGX have been critical in resolving the geometries of similar acetamides, revealing planarity in amide groups and rotational flexibility in aromatic substituents . Such analyses could optimize the target compound’s conformation for enhanced activity.

Biological Activity

N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivatives class, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Antimicrobial Properties

Quinazoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with similar structures possess potent antibacterial effects against both gram-positive and gram-negative bacteria. For instance, a review highlighted that the antibacterial effects of quinazoline derivatives were superior to their antifungal activities in several cases .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameActivity TypeTarget OrganismsObservations
This compoundAntibacterialGram-positive & Gram-negative bacteriaExhibited significant cytotoxic effects
2-benzyl-3-{4-[N′-(3-substituted...]}Antibacterial & AntifungalVarious pathogenic bacteria and fungiGood activity against tested microorganisms
3-substituted-2-thioxoquinazolin-4(3H)-onesAntibacterialGram-positive & Gram-negative bacteriaBroad spectrum activity against all tested strains

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. Research indicates that quinazoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For example, a study on quinazoline derivatives reported IC50 values ranging from low micromolar to nanomolar concentrations against multiple cancer cell lines, including HCT116 (colon), MCF-7 (breast), and HepG2 (liver) .

Table 2: Cytotoxicity of Quinazoline Derivatives

Compound NameCell LineIC50 (μM) after 48hIC50 (μM) after 72h
This compoundHCT11610.725.33
Compound AMCF-721.29-
Compound BHepG217.487.94

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as kinases that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate processes like proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Study on Anticancer Activity

A recent study synthesized a series of quinazoline derivatives and evaluated their anticancer potential. Among these compounds, one derivative exhibited an IC50 value of 4.47 μM against HCT116 cells and demonstrated multi-target inhibitory activities against several kinases including Hsp90 and EGFR . This suggests that structural modifications in quinazoline derivatives can enhance their biological efficacy.

Evaluation of Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of various quinazoline derivatives for their antimicrobial properties. The results indicated that compounds with methoxy or methyl substitutions on the phenyl ring showed enhanced antibacterial activity compared to those with other substituents . This highlights the importance of chemical structure in determining biological activity.

Q & A

Basic: What are the established synthetic routes for N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of the quinazolinone core. A common method includes:

  • Step 1 : Formation of the quinazolinone ring via condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2 : Functionalization of the core using coupling agents like N,N′-carbonyldiimidazole (CDI) to introduce substituents such as the 3-methylphenyl group. For example, reacting the quinazolinone intermediate with N-(3-methylphenyl)acetamide derivatives under controlled temperatures (25–60°C) in anhydrous dichloromethane or DMF .
  • Key conditions : Use of triethylamine as a base and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent improves yields (~91%) .

Basic: How is the compound structurally characterized in academic research?

Structural characterization employs:

  • X-ray crystallography : Single-crystal diffraction data refined using SHELXL (for bond lengths, angles, and dihedral angles) . For example, the dihedral angle between the quinazolinone and phenyl rings is typically ~79°, indicating steric hindrance .
  • Spectroscopy :
    • NMR : Distinct signals for the acetamide NH (~10.5 ppm) and quinazolinone carbonyl groups (~168–170 ppm) .
    • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirmed via high-resolution ESI-MS .

Advanced: What crystallographic techniques resolve ambiguities in molecular packing or polymorphism?

  • High-resolution XRD : Utilizes programs like WinGX and ORTEP for anisotropic displacement ellipsoid visualization and hydrogen-bonding networks . For hydrated forms, O–H⋯N and N–H⋯O interactions are critical for stabilizing crystal lattices .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands address overlapping reflections in low-symmetry space groups .
  • Metric analysis : Tools like PLATON validate intermolecular interactions (e.g., π-π stacking distances of 3.6–3.8 Å) .

Advanced: How are structure-activity relationships (SARs) analyzed for its anticonvulsant or anticancer potential?

  • Bioisosteric replacement : Modifying the 3-methylphenyl or quinazolinone groups (e.g., introducing halogens or methoxy substituents) to enhance binding affinity .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like GABA receptors or kinase domains. Hydrogen bonding with Arg207 (GABA receptor) and hydrophobic contacts with quinazolinone are critical .
  • In vitro assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) are correlated with electron-withdrawing substituents on the phenyl ring .

Methodological: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • Solvent selection : Replacing dichloromethane with DMF improves solubility of intermediates .
  • Catalyst screening : Pd/C or CuI enhances coupling efficiency in Ullmann or Buchwald-Hartwig reactions for aryl ether formation .
  • Temperature control : Maintaining <60°C prevents decomposition of heat-sensitive intermediates like the quinazolinone core .
  • Workflow automation : Continuous flow reactors reduce side-product formation (e.g., over-oxidation) .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

  • Assay standardization : Normalize protocols (e.g., MTT assay incubation time: 48 vs. 72 hours) to compare IC₅₀ values .
  • Purity validation : HPLC-MS (≥95% purity) ensures activity is not skewed by impurities .
  • Target specificity : Use knockout cell lines to confirm whether off-target effects (e.g., COX-2 inhibition) contribute to variability .

Advanced: What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (~2.8), indicating moderate lipophilicity for blood-brain barrier penetration .
  • Metabolic stability : CYP3A4-mediated oxidation is simulated using MetaSite, identifying vulnerable sites (e.g., methyl groups on quinazolinone) .
  • Solubility enhancement : Co-crystallization with cyclodextrins (phase solubility diagrams) improves aqueous solubility by 5–10× .

Methodological: How to validate hydrogen-bonding interactions in co-crystals?

  • IR spectroscopy : Stretching frequencies for NH (~3300 cm⁻¹) and carbonyl (~1680 cm⁻¹) shift upon co-crystallization .
  • Hirshfeld surface analysis : Quantifies O–H⋯O/N contacts (e.g., 25% contribution in hydrated forms) using CrystalExplorer .
  • Thermal analysis : DSC reveals melting point depression (ΔTm ~10°C) indicative of intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.